(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid
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Overview
Description
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is a boronic acid derivative of quinoline. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The quinoline moiety in this compound adds to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid typically involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction conditions are generally mild, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming reversible covalent bonds with active site residues . The quinoline moiety can interact with various biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid: Similar structure but with an acetic acid group instead of a boronic acid group.
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar quinoline core but with a carboxylic acid group.
Uniqueness
(1-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential biological activities. The boronic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H10BNO3 |
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Molecular Weight |
203.00 g/mol |
IUPAC Name |
(1-methyl-2-oxoquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO3/c1-12-9-5-3-2-4-7(9)6-8(10(12)13)11(14)15/h2-6,14-15H,1H3 |
InChI Key |
IGSNVZXBASAVJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N(C1=O)C)(O)O |
Origin of Product |
United States |
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